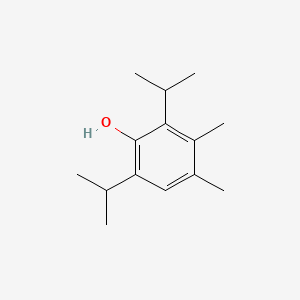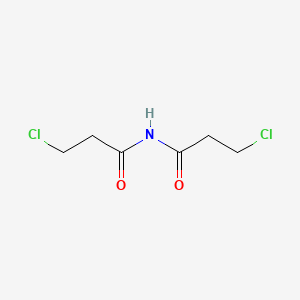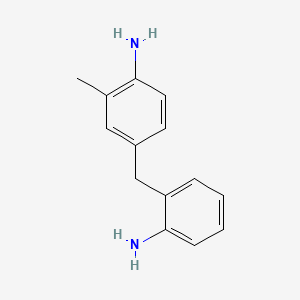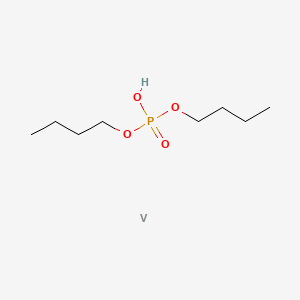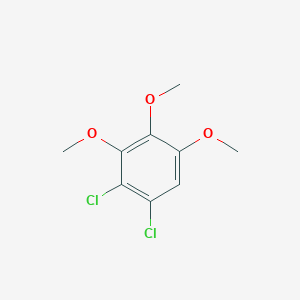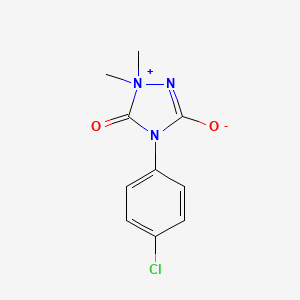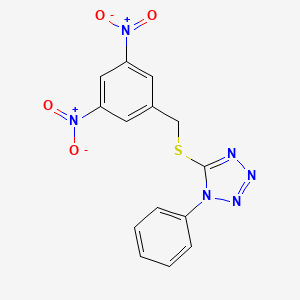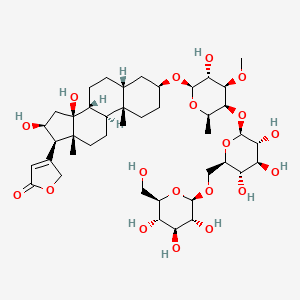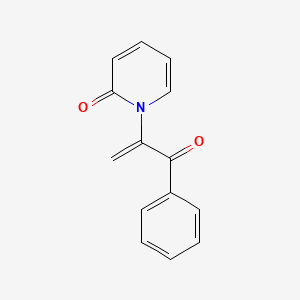
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- is a chemical compound with the molecular formula C13H28O5. It is known for its unique structure, which includes multiple ether linkages and hydroxyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- typically involves the reaction of methanol with epoxypropane in the presence of sodium methylate as a catalyst . The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions include maintaining a temperature of around 330.6°C and a pressure of 760 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
作用機序
The mechanism of action of 4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- involves its interaction with various molecular targets. The compound’s hydroxyl and ether groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-
- Tetrapropylene glycol monomethyl ether
- 1-methoxy-2,5,8-trimethyl-3,6,9-trioxa-dodecan-11-ol
Uniqueness
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- stands out due to its specific arrangement of ether linkages and hydroxyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
特性
CAS番号 |
55546-23-1 |
|---|---|
分子式 |
C18H38O5 |
分子量 |
334.5 g/mol |
IUPAC名 |
1-[1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-6-7-8-9-10-20-12-16(3)22-14-18(5)23-13-17(4)21-11-15(2)19/h15-19H,6-14H2,1-5H3 |
InChIキー |
SQRMYLZJNPQYEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




